Bienvenue dans la boutique en ligne BenchChem!

6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Properties

Synthesize MET-targeted therapeutics with this dual-functional heterocyclic building block. The 3-carboxylic acid enables amide bond formation, while the 6-bromo group provides a second diversification vector for rapid SAR studies. Optimize your lead's pharmacokinetics with this precision scaffold for kinase inhibitor programs.

Molecular Formula C7H4BrN3O2
Molecular Weight 242.03 g/mol
CAS No. 944903-05-3
Cat. No. B1374338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid
CAS944903-05-3
Molecular FormulaC7H4BrN3O2
Molecular Weight242.03 g/mol
Structural Identifiers
SMILESC1=C(N2C=C(C=NC2=N1)Br)C(=O)O
InChIInChI=1S/C7H4BrN3O2/c8-4-1-9-7-10-2-5(6(12)13)11(7)3-4/h1-3H,(H,12,13)
InChIKeyDIOGTIVUKTZYTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid (CAS 944903-05-3) for Kinase Inhibitor Scaffold Development


6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid (CAS 944903-05-3) is a heterocyclic building block featuring a fused bicyclic imidazo[1,2-a]pyrimidine core with a bromine atom at the 6-position and a carboxylic acid functional group at the 3-position [1]. This scaffold is a privileged structure in medicinal chemistry, known for its application in the synthesis of kinase inhibitors and antiviral agents . The compound has a molecular weight of 242.03 g/mol and a molecular formula of C7H4BrN3O2 [1].

Why Generic 6-Bromoimidazo[1,2-A]pyrimidine Analogs Cannot Replace the 3-Carboxylic Acid Derivative


Substituting 6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid with close analogs like 6-bromoimidazo[1,2-a]pyrimidine (lacking the carboxylic acid) or the regioisomeric 2-carboxylic acid derivative is not straightforward. The 3-carboxylic acid group is crucial for downstream functionalization, enabling amide bond formation and other coupling reactions essential for constructing targeted drug candidates . Furthermore, the exact substitution pattern influences key physicochemical properties such as lipophilicity (XLogP) and topological polar surface area (TPSA), which in turn affect solubility, permeability, and overall pharmacokinetic behavior of the final derivatives [1][2].

Quantitative Differentiation: 6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid vs. Key Analogs


Enhanced Lipophilicity vs. Non-Brominated Parent Scaffold

The incorporation of a bromine atom at the 6-position significantly increases the lipophilicity of the imidazo[1,2-a]pyrimidine-3-carboxylic acid scaffold. The target compound has a computed XLogP3-AA of 1.7 [1], compared to an XLogP of 1.0 for the non-brominated imidazo[1,2-a]pyrimidine-3-carboxylic acid . This increase in logP can enhance membrane permeability and is a key parameter for optimizing the pharmacokinetic profile of drug candidates.

Medicinal Chemistry Drug Design Physicochemical Properties

Differentiation from Non-Carboxylic Acid Analog in Physicochemical Profile

The presence of the carboxylic acid group at the 3-position fundamentally alters the physicochemical profile compared to the non-acid analog, 6-bromoimidazo[1,2-a]pyrimidine. The target compound has a higher computed Topological Polar Surface Area (TPSA) of 67.5 Ų [1] versus 30.19 Ų for the non-acid analog [2]. This higher TPSA is associated with increased polarity and can enhance aqueous solubility while affecting oral bioavailability.

Physicochemical Properties Drug-likeness Solubility

Synthetic Utility: 3-Carboxylic Acid Enables Direct Amide Coupling

The 3-carboxylic acid functional group provides a direct handle for key derivatization reactions, most notably amide bond formation. This is a critical transformation for constructing peptide-like molecules or conjugating the scaffold to other pharmacophores. While the 2-carboxylic acid regioisomer (6-bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid) also possesses a carboxylic acid, the position on the ring can influence the reactivity and conformation of the resulting amide, leading to different biological outcomes . No direct comparative data on reactivity rates was identified, but the distinct regioisomer (CAS 907945-69-1) is a separate chemical entity with a unique identity [1].

Organic Synthesis Medicinal Chemistry Building Blocks

Scaffold Validation: Imidazo[1,2-a]pyrimidines as Kinase Inhibitors

The imidazo[1,2-a]pyrimidine scaffold, the core of this compound, is extensively validated as a kinase inhibitor framework. Patents from Merck and Sanofi-Aventis explicitly claim imidazo[1,2-a]pyrimidine derivatives as inhibitors of the receptor tyrosine kinase MET for treating cellular proliferative diseases [1][2]. While the specific 6-bromo-3-carboxylic acid compound is an intermediate, its core structure is directly linked to this well-documented mechanism of action.

Kinase Inhibition Oncology Drug Discovery

Key Application Scenarios for 6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid (CAS 944903-05-3)


Synthesis of Amide Derivatives for Kinase Inhibitor SAR Studies

The 3-carboxylic acid group of 6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid provides a direct handle for amide bond formation, making it an ideal building block for generating libraries of derivatives for structure-activity relationship (SAR) studies on kinase targets like MET . The bromine at the 6-position and the carboxylic acid at the 3-position allow for two distinct vectors of diversification, enabling the rapid exploration of chemical space.

Optimization of Pharmacokinetic Properties in Lead Compounds

The target compound's distinct physicochemical profile (XLogP 1.7, TPSA 67.5 Ų) compared to its non-brominated and non-carboxylic acid analogs [1][2] allows medicinal chemists to fine-tune the lipophilicity and polarity of their lead candidates. This is a critical step in improving solubility, permeability, and metabolic stability, guiding the selection of the right intermediate for a desired pharmacokinetic outcome.

Development of MET Kinase Inhibitors for Oncology Research

The imidazo[1,2-a]pyrimidine core is a validated scaffold for MET kinase inhibition, as demonstrated in multiple pharmaceutical patents [3]. 6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid serves as a key intermediate in the synthesis of novel MET inhibitors, supporting preclinical research in oncology by providing a versatile building block for the construction of potential therapeutic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.